molecular formula C29H26FeNP B3183022 (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine CAS No. 498580-48-6

(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine

Cat. No.: B3183022
CAS No.: 498580-48-6
M. Wt: 475.3 g/mol
InChI Key: MFDHVPUOEKPVJH-PPLJNSMQSA-N
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Description

®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine is a chiral organophosphorus compound that features a ferrocene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine typically involves the following steps:

    Formation of the Ferrocene Backbone: The initial step involves the preparation of a ferrocene derivative, which is achieved through the reaction of ferrocene with appropriate reagents to introduce the desired substituents.

    Introduction of the Diphenylphosphino Group: The diphenylphosphino group is introduced via a substitution reaction, often using a phosphine reagent under controlled conditions.

    Attachment of the Benzylamine Moiety: The final step involves the coupling of the benzylamine group to the ferrocene backbone, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of ®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ferrocene moiety, leading to the formation of ferrocenium ions.

    Reduction: Reduction reactions can also occur, especially at the phosphine group, converting it to phosphine oxides.

    Substitution: The compound is prone to nucleophilic substitution reactions, particularly at the benzylamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ferrocenium ions and phosphine oxides.

    Reduction: Formation of reduced ferrocene derivatives and phosphine oxides.

    Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

Chemistry

    Asymmetric Catalysis: The compound is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Organometallic Chemistry: It serves as a precursor for various organometallic complexes.

Biology

    Bioconjugation: The compound can be used in bioconjugation reactions to label biomolecules.

Medicine

    Drug Development:

Industry

    Material Science: The compound is used in the synthesis of advanced materials with unique electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • ®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]methylamine
  • ®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethylamine

Uniqueness

  • Structural Features : The specific arrangement of the diphenylphosphino and benzylamine groups on the ferrocene backbone provides unique steric and electronic properties.
  • Catalytic Activity : The compound exhibits superior catalytic activity in asymmetric reactions compared to its analogs, making it a valuable ligand in enantioselective synthesis.

This detailed article provides a comprehensive overview of ®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

InChI

InChI=1S/C24H21NP.C5H5.Fe/c25-24(19-11-4-1-5-12-19)22-17-10-18-23(22)26(20-13-6-2-7-14-20)21-15-8-3-9-16-21;1-2-4-5-3-1;/h1-18,24H,25H2;1-5H;/t24-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDHVPUOEKPVJH-PPLJNSMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C([C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4)N.[CH]1[CH][CH][CH][CH]1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4)N.[CH]1[CH][CH][CH][CH]1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FeNP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine
Reactant of Route 2
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine
Reactant of Route 3
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine
Reactant of Route 4
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine
Reactant of Route 5
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine
Reactant of Route 6
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine

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